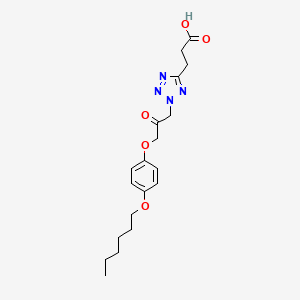

FAAH/cPLA2|A-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26N4O5 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3-[2-[3-(4-hexoxyphenoxy)-2-oxopropyl]tetrazol-5-yl]propanoic acid |

InChI |

InChI=1S/C19H26N4O5/c1-2-3-4-5-12-27-16-6-8-17(9-7-16)28-14-15(24)13-23-21-18(20-22-23)10-11-19(25)26/h6-9H,2-5,10-14H2,1H3,(H,25,26) |

InChI Key |

KMPUSKXQZPYLMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCC(=O)CN2N=C(N=N2)CCC(=O)O |

Origin of Product |

United States |

Molecular Enzymology of Faah and Cpla2α As Drug Targets

FAAH: Catalytic Mechanism and Active Site Characteristics

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids, most notably the endocannabinoid anandamide (B1667382). nih.govnih.gov Its unique structural and catalytic properties distinguish it within its enzyme superfamily.

FAAH is a member of the amidase signature (AS) family of serine hydrolases. nih.govpnas.orgresearchgate.net This classification is based on a conserved sequence of about 130 amino acids rich in glycine (B1666218) and serine. nih.govpnas.org Unlike the majority of serine hydrolases that utilize a canonical Ser-His-Asp catalytic triad (B1167595), FAAH and other AS family enzymes possess an unusual Ser-Ser-Lys catalytic triad. nih.govnih.gov In rat FAAH, this triad consists of Ser241, Ser217, and Lys142. nih.govebi.ac.uk

Extensive research, including site-directed mutagenesis, has elucidated the specific roles of each residue in this triad. nih.govproteopedia.org Ser241 functions as the catalytic nucleophile, initiating the attack on the substrate's carbonyl carbon. nih.govebi.ac.ukproteopedia.org Lys142 acts as a general acid-base catalyst; it first deprotonates Ser217, which in turn activates the Ser241 nucleophile. nih.govebi.ac.uk Subsequently, Lys142 participates in the protonation of the leaving group, a critical step in the hydrolysis of amide bonds. nih.gov The bridging residue, Ser217, is thought to mediate the catalytic influence of Lys142. nih.gov The active site also contains an "oxyanion hole," formed by backbone amide groups, which stabilizes the negative charge of the tetrahedral intermediate during catalysis. ebi.ac.uk

FAAH is distinguished by its ability to hydrolyze both amide and ester bonds at nearly equivalent rates. nih.govebi.ac.uk This dual functionality is attributed to the specialized active site, where the protonation of the leaving group by Lys142 is a key feature. nih.gov The enzyme shows a preference for hydrolyzing fatty acid amides, such as the endogenous cannabinoid anandamide and the sleep-inducing lipid oleamide (B13806). nih.govplos.org

Substrates are thought to access the buried active site from the membrane bilayer through an amphipathic "membrane access channel" (MAC). pnas.orgproteopedia.orgacs.org The enzyme's catalytic site is composed of multiple cavities, including the MAC and a hydrophobic "acyl chain-binding" (AB) pocket. plos.orgacs.org The flexibility of the substrate's acyl chain, moving between the MA and AB cavities, is crucial for achieving a catalytically optimal conformation. acs.org This dynamic process is regulated by specific gating residues, such as Phe432 and Trp531, which act as a "dynamic paddle" at the interface of these cavities, contributing to substrate selection. plos.org Once hydrolysis occurs, the resulting ethanolamine (B43304) is believed to exit through a "cytoplasmic port" that leads to the cytosol. proteopedia.orgacs.org

This intermolecular communication between the subunits appears to be governed by the dimer interface. nih.govmdpi.com A single amino acid, Trp445 in the rat enzyme, located at this interface, has been identified as a critical controller of this allosteric behavior. nih.govresearchgate.net Mutation of this residue disrupts the allosteric communication without eliminating catalytic activity. researchgate.net This allosteric property presents a sophisticated mechanism for regulating the levels of endocannabinoids and offers a unique avenue for the development of therapeutic modulators. nih.gov

Table 1: Summary of FAAH Characteristics

| Feature | Description | Key Residues (Rat FAAH) | References |

| Enzyme Family | Amidase Signature (AS) Serine Hydrolase | N/A | nih.gov, pnas.org |

| Catalytic Triad | Unconventional Ser-Ser-Lys | Ser241, Ser217, Lys142 | nih.gov, nih.gov, ebi.ac.uk |

| Substrate Access | Membrane Access Channel (MAC) | Phe432, Trp531 | acs.org, proteopedia.org, plos.org |

| Substrate Preference | Fatty acid amides (e.g., anandamide, oleamide) | N/A | nih.gov, plos.org |

| Quaternary Structure | Homodimer | N/A | researchgate.net, mdpi.com |

| Regulation | Allosteric | Trp445 | nih.gov, researchgate.net |

cPLA2α: Activation, Translocation, and Substrate Preferences

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in inflammatory pathways, responsible for releasing arachidonic acid from membrane phospholipids (B1166683). arvojournals.orgmdpi.comnih.gov Its activity is tightly controlled by a complex sequence of events involving calcium signaling and phosphorylation.

The activation of cPLA2α is a multi-step process that is initiated by an increase in intracellular calcium (Ca²⁺) concentrations. mdpi.combalsinde.org This elevation in Ca²⁺ triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus. researchgate.netcsic.es This translocation is a prerequisite for the enzyme to access its phospholipid substrates. arvojournals.org

Following membrane binding, cPLA2α is activated through phosphorylation by various protein kinases. researchgate.net Mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, are major regulators that phosphorylate cPLA2α on specific serine residues. researchgate.netbiologists.com Other kinases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), can also be involved. researchgate.netbiologists.com Several phosphorylation sites have been identified, including Ser228, Ser505, and Ser727. arvojournals.org Phosphorylation at Ser505 enhances the enzyme's catalytic activity, while phosphorylation at Ser228 is considered critical for its enzymatic function. arvojournals.orgresearchgate.net This dual requirement of both Ca²⁺-mediated translocation and subsequent phosphorylation ensures a tightly regulated activation of the enzyme in response to specific cellular stimuli. mdpi.comnih.gov

The translocation of cPLA2α to membranes is mediated by its N-terminal C2 domain. nih.govresearchgate.net The C2 domain is a conserved calcium-dependent lipid-binding (CaLB) motif of approximately 130 residues found in many signaling proteins. researchgate.netnih.gov In cPLA2α, the C2 domain functions as a sensor for elevated intracellular Ca²⁺ levels. nih.govbalsinde.org The binding of Ca²⁺ ions to the C2 domain induces a conformational change that promotes its interaction with membrane phospholipids, effectively anchoring the enzyme to the membrane surface. researchgate.netresearchgate.net

The C2 domain not only facilitates membrane translocation but also contributes to substrate recognition and can induce changes in membrane structure. elifesciences.org It has a preference for binding to phosphatidylcholine (PC)-enriched membranes. elifesciences.org Structural studies have revealed that specific residues within the C2 domain, such as Tyr96 and Asn65, are crucial for recognizing the PC headgroup. elifesciences.org Tyr96 engages in a cation-π interaction with the trimethylammonium group of PC, while Asn65 interacts with the phosphate (B84403) group, which is also bridged by Ca²⁺ ions. elifesciences.org Furthermore, the C2 domain can selectively bind to membranes with positive curvature and has been shown to localize to Golgi-derived vesicles, highlighting its role in specific subcellular trafficking and localization. nih.gov The removal or mutation of the C2 domain abolishes the enzyme's ability to translocate to the membrane and, consequently, its activation. nih.gov

Table 2: Summary of cPLA2α Characteristics

| Feature | Description | Key Residues/Domains | References |

| Enzyme Family | Group IVA Phospholipase A2 | N/A | csic.es, mdpi.com |

| Activation Trigger | Increased intracellular Ca²⁺ | C2 Domain | balsinde.org, mdpi.com |

| Regulation | Phosphorylation by MAPKs, CaMKII | Ser228, Ser505 | researchgate.net, arvojournals.org |

| Localization | Translocates from cytosol to membranes | N/A | researchgate.net, csic.es |

| Lipid Binding | N-terminal C2 (CaLB) Domain | Tyr96, Asn65 | nih.gov, elifesciences.org |

| Substrate Preference | Arachidonic acid-containing phospholipids | N/A | csic.es, jeltsch.org |

Contributions to Lipid Remodeling and Signaling

Fatty Acid Amide Hydrolase (FAAH) and cytosolic Phospholipase A2α (cPLA2α) are crucial enzymes in the intricate network of lipid signaling, playing pivotal yet distinct roles in the generation and modification of bioactive lipid molecules. Their activities directly and indirectly influence inflammatory cascades, cellular communication, and membrane dynamics, making them significant targets for therapeutic intervention.

FAAH is an integral membrane-bound serine hydrolase primarily recognized for its role in terminating the signaling of the endocannabinoid system. nih.govfrontiersin.org Its main function is the catabolism of a class of bioactive lipids known as N-acylethanolamines (NAEs), the most studied of which is the endogenous cannabinoid anandamide (AEA). nih.govfrontiersin.org FAAH hydrolyzes AEA into arachidonic acid (AA) and ethanolamine, effectively ending AEA's signaling activity at cannabinoid receptors. nih.govtandfonline.com Beyond AEA, FAAH also metabolizes a broader range of fatty acid amides, including N-palmitoylethanolamine (PEA) and oleamide, which have their own anti-inflammatory and analgesic properties. nih.govscbt.com By regulating the levels of these signaling lipids, FAAH plays a critical role in modulating pain, inflammation, and mood. nih.govscbt.com Inhibition of FAAH leads to an elevation of endogenous NAE levels, thereby enhancing their signaling effects in a localized and activity-dependent manner, a strategy considered for therapeutic benefit. nih.gov

cPLA2α , another serine hydrolase, is a key upstream regulator of the eicosanoid signaling pathway. tandfonline.comnih.gov Unlike FAAH, which primarily acts on signaling lipids in the cytosol and membrane, cPLA2α's main function is to selectively hydrolyze the sn-2 ester bond of membrane glycerophospholipids, releasing arachidonic acid and a lysophospholipid. nih.govrsc.org This action is widely considered the rate-limiting step in the production of eicosanoids, a large family of potent signaling molecules including prostaglandins (B1171923) and leukotrienes, which are central mediators of inflammation. nih.govnih.gov The activation of cPLA2α is a tightly regulated process, involving calcium-dependent translocation to cellular membranes (like the Golgi and endoplasmic reticulum) and phosphorylation by mitogen-activated protein kinases (MAPKs). nih.govfrontiersin.org In addition to initiating eicosanoid synthesis, cPLA2α is involved in membrane remodeling, which is essential for cellular processes such as phagocytosis and the formation of lipid droplets. csic.esresearchgate.net The lysophospholipids generated by cPLA2α activity can also be further metabolized into other signaling molecules, such as platelet-activating factor (PAF), adding another layer to its regulatory role. nih.gov

While both enzymes can increase the bioavailability of arachidonic acid, their primary roles and substrates differ. cPLA2α liberates AA from membrane phospholipid stores, initiating a broad inflammatory response, whereas FAAH terminates the specific signaling of NAEs, which incidentally also releases AA. nih.govtandfonline.com This functional distinction underscores their complementary roles in lipid signaling and remodeling.

Interactive Table: Functional Comparison of FAAH and cPLA2α in Lipid Signaling

| Feature | Fatty Acid Amide Hydrolase (FAAH) | Cytosolic Phospholipase A2α (cPLA2α) |

| Primary Function | Terminates endocannabinoid signaling. nih.gov | Initiates eicosanoid biosynthesis. tandfonline.comnih.gov |

| Primary Substrates | N-Acylethanolamines (e.g., anandamide), other fatty acid amides. nih.govscbt.com | Glycerophospholipids containing arachidonic acid at the sn-2 position. rsc.org |

| Cellular Location | Integral membrane protein (endoplasmic reticulum). nih.govfrontiersin.org | Cytosolic; translocates to perinuclear membranes (Golgi, ER) upon activation. nih.govfrontiersin.org |

| Key Products | Arachidonic acid, ethanolamine, other fatty acids and amines. nih.gov | Arachidonic acid, lysophospholipids. nih.gov |

| Activation Mechanism | Constitutively active; regulated by substrate availability. | Calcium-dependent translocation and MAPK-mediated phosphorylation. nih.gov |

| Role in Signaling | Modulates pain, inflammation, and mood by controlling endocannabinoid tone. nih.gov | Central regulator of pro-inflammatory lipid mediator production (prostaglandins, leukotrienes). nih.gov |

| Role in Remodeling | Indirectly, by influencing the pool of fatty acid amides. | Directly involved in membrane remodeling and lipid droplet formation. csic.es |

Comparative Analysis of FAAH and cPLA2α Structural Features Relevant to Dual Inhibition

The development of dual inhibitors targeting both FAAH and cPLA2α, such as FAAH/cPLA2|A-IN-1, presents a unique challenge due to the distinct structural and mechanistic features of these two serine hydrolases. A comparative analysis of their active sites reveals both differences and exploitable similarities that can be leveraged for the design of such multi-target ligands.

FAAH is a homodimeric integral membrane protein. researchgate.netproteopedia.org Each monomer contains a catalytic site buried within the protein core, accessible from the membrane via a hydrophobic "membrane access" channel and from the cytoplasm through a "cytosolic port". nih.govacs.org This architecture is suited for its lipophilic substrates. The active site features an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142). researchgate.netproteopedia.org Ser241 acts as the nucleophile that attacks the carbonyl carbon of the substrate's amide bond. proteopedia.org The active site is further defined by a long, hydrophobic acyl chain-binding pocket that accommodates the fatty acid tail of substrates like anandamide. nih.govmdpi.com Key features for inhibitor design often include an electrophilic "warhead" (like a ketone or carbamate) to react with the catalytic serine, and a lipophilic tail to occupy the acyl chain-binding pocket. mdpi.comscbt.com

cPLA2α is a monomeric cytosolic enzyme that, upon activation, translocates to and associates with intracellular membranes. nih.govfrontiersin.org Its structure consists of an N-terminal C2 domain, responsible for Ca²⁺-dependent membrane binding, and a larger catalytic domain. nih.govfrontiersin.org The active site within the catalytic domain employs a more conventional Ser-Asp catalytic dyad (Ser228, Asp549). frontiersin.org The catalytic nucleophile, Ser228, is located at the base of a deep, narrow, and hydrophobic active site cleft that specifically accommodates the sn-2 arachidonoyl chain of phospholipid substrates. rsc.orgacs.org Inhibitors of cPLA2α, such as those based on a propan-2-one structure, typically feature a "serine trap" ketone that forms a reversible covalent adduct with Ser228, along with a hydrophobic portion that mimics the arachidonoyl chain to fit within the active site cleft. rsc.orgtandfonline.com

The design of a dual inhibitor like This compound , which is a propan-2-one substituted tetrazolylpropionic acid derivative, exploits a common feature: both enzymes are serine hydrolases susceptible to inhibition by electrophilic ketone-based "serine traps". tandfonline.comvulcanchem.com The ketone group can form a covalent adduct with the catalytic serine in both enzymes (Ser241 in FAAH and Ser228 in cPLA2α). vulcanchem.com The challenge lies in designing a single scaffold that can be accommodated by two different active site architectures. The indole- and indazole-based propan-2-one inhibitors demonstrate that a central heterocyclic scaffold can serve as a versatile anchor. tandfonline.comnih.gov For dual activity, the substituents on this scaffold must satisfy the binding requirements of both enzymes. A long lipophilic chain is favorable for binding to the hydrophobic pockets of both enzymes. rsc.orgmdpi.com Furthermore, structure-activity relationship studies on related dual inhibitors have shown that a carboxylic acid moiety on the heterocyclic part of the molecule is often crucial for potent cPLA2α inhibition, while its replacement with other groups can modulate FAAH activity. nih.govtandfonline.com This suggests that the inhibitor orients itself differently within each active site, with distinct parts of the molecule making critical interactions. The tetrazole group in this compound likely serves as a bioisostere for the carboxylic acid, a common strategy in medicinal chemistry to improve physicochemical properties while retaining key binding interactions. tandfonline.com

Interactive Table: Comparative Structural Features of FAAH and cPLA2α

| Structural Feature | Fatty Acid Amide Hydrolase (FAAH) | Cytosolic Phospholipase A2α (cPLA2α) | Relevance for Dual Inhibition |

| Overall Structure | Membrane-integrated homodimer. researchgate.net | Cytosolic monomer with C2 and catalytic domains. frontiersin.org | Inhibitor must access a membrane-bound target and a cytosolic/membrane-associated target. |

| Catalytic Machinery | Ser-Ser-Lys triad (Ser241, Ser217, Lys142). proteopedia.org | Ser-Asp dyad (Ser228, Asp549). frontiersin.org | Both contain a nucleophilic serine, a common target for electrophilic inhibitors. |

| Catalytic Nucleophile | Ser241. proteopedia.org | Ser228. frontiersin.org | A ketone-based "serine trap" can form a covalent adduct with both serines. tandfonline.comvulcanchem.com |

| Active Site Geometry | Buried active site with hydrophobic access channels. nih.govacs.org | Deep, narrow, hydrophobic active site cleft. rsc.orgacs.org | The inhibitor must have a shape and flexibility to fit into two distinct binding pockets. |

| Substrate Binding | Large, hydrophobic acyl chain-binding pocket. mdpi.com | Specific pocket for sn-2 arachidonoyl chain. rsc.org | Lipophilic moieties on the inhibitor are required for affinity to both enzymes. |

| Key Moieties for Inhibition | Electrophilic warhead (ketone, carbamate) and lipophilic tail. mdpi.com | Serine trap (ketone) and a carboxylic acid or bioisostere. tandfonline.comtandfonline.com | A common scaffold like propan-2-one can be functionalized to meet the requirements of both active sites. |

Faah/cpla2|a in 1: Design and Mechanistic Investigations

Inhibitor Design Principles for Dual FAAH/cPLA2α Modulation

The simultaneous modulation of FAAH and cPLA2α presents a compelling therapeutic approach. tandfonline.comtandfonline.com Both are serine hydrolases that play crucial roles in the inflammatory cascade. tandfonline.comnih.gov cPLA2α is a key enzyme in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes, while FAAH is responsible for the breakdown of anandamide (B1667382), an endocannabinoid with anti-inflammatory and analgesic properties. tandfonline.comtandfonline.comnih.gov Consequently, a dual inhibitor could offer a multi-pronged attack on inflammation.

The design of such inhibitors is a delicate balancing act, often requiring structural modifications to achieve potent activity against both enzymes. nih.govresearchgate.net Structure-activity relationship (SAR) studies are instrumental in this process, revealing how changes to different parts of a molecule, such as the indole (B1671886) scaffold or various substituents, can significantly impact inhibitory potency against each target. nih.gov

Serine-Trap Inhibitors and Their Reactivity Profiles

A cornerstone of the design strategy for many FAAH and cPLA2α inhibitors is the incorporation of a "serine trap". tandfonline.comtandfonline.com This is an electrophilic functional group that reacts with the nucleophilic serine residue present in the active site of these enzymes. tandfonline.comnih.govtandfonline.com The activated ketone moiety, particularly in a propan-2-one substructure, is a commonly employed serine trap. tandfonline.comtandfonline.com This group is designed to form a covalent adduct with Ser241 in FAAH and Ser228 in cPLA2α. vulcanchem.com

However, the reactivity of these serine traps is a critical consideration. While essential for inhibition, a highly reactive ketone can be susceptible to metabolic reduction to an inactive alcohol derivative. nih.govtandfonline.com This has spurred research into alternative serine traps, such as α-ketoheterocycles, cyanamides, and nitriles, in an effort to enhance metabolic stability. tandfonline.comnih.govtandfonline.com These investigations have often revealed a trade-off between increased metabolic stability and a loss of inhibitory potency, highlighting the fine-tuning required in inhibitor design. nih.govtandfonline.com

Scaffold Exploration and Chemical Diversity

The development of dual FAAH/cPLA2α inhibitors has involved extensive exploration of various chemical scaffolds. Early work identified 1-heteroaryl-3-phenoxypropan-2-ones as a promising class of inhibitors. tandfonline.comnih.gov Subsequent research has focused on modifying and diversifying this basic structure.

For instance, indole-5-carboxylic acids bearing a 1-(2-oxopropyl) moiety have been shown to be potent inhibitors. researchgate.net Further SAR studies on these compounds have explored the impact of different substituents on the indole ring and the replacement of the indole scaffold with other heterocycles like benzotriazole (B28993) or tetrazole. tandfonline.comnih.gov The carboxylic acid group itself has been a subject of bioisosteric replacement with functionalities such as inverse amides, sulfonylamides, carbamates, and ureas to modulate the compound's properties. tandfonline.comnih.gov These efforts underscore the importance of chemical diversity in optimizing the efficacy and physicochemical properties of dual inhibitors. rsc.org

Mechanism of Enzyme Inhibition by FAAH/cPLA2|A-IN-1

Understanding how this compound interacts with its target enzymes is crucial for its development and potential therapeutic application. This involves dissecting the nature of its binding, its site of action, and the reversibility of its inhibitory effects.

Active Site vs. Allosteric Modulation

The primary mode of action for many FAAH and cPLA2α inhibitors is direct binding to the active site, where they compete with the natural substrate. rcsb.orgmdpi.com This is often referred to as orthosteric inhibition. wikipedia.org

However, a more nuanced approach to enzyme modulation involves allosteric regulation. liberty.edu Allosteric modulators bind to a site on the enzyme distinct from the active site, known as an allosteric or regulatory site. wikipedia.org This binding induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) its activity. wikipedia.orgliberty.edu This mechanism offers potential advantages over active-site inhibition, including greater selectivity and the ability to fine-tune enzyme activity rather than completely blocking it. liberty.edu While much of the focus for FAAH/cPLA2α inhibitors has been on active site binding, the concept of allosteric modulation represents an emerging area of interest for achieving more targeted therapeutic effects. liberty.edubioengineer.org

Reversibility and Irreversibility Aspects

The reversibility of an inhibitor is a critical aspect of its pharmacological profile. Irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a long-lasting effect. rcsb.orgscielo.br This can be advantageous in some therapeutic contexts, but may also raise concerns about potential off-target effects.

Reversible inhibitors, on the other hand, bind to the enzyme through non-covalent interactions or form a reversible covalent bond, allowing the enzyme to eventually regain its function. tandfonline.comnih.gov Many potent FAAH inhibitors, such as those based on an α-ketoheterocycle scaffold, are designed to be reversible. nih.gov The reversibility is often competitive, meaning the inhibitor and the substrate compete for the same binding site. nih.gov The choice between a reversible and an irreversible inhibitor depends on the desired therapeutic outcome and the specific characteristics of the target enzyme and the disease state.

Specific Molecular Interactions and Binding Modes

The efficacy of dual inhibitors like this compound is rooted in their specific and distinct interactions within the active sites of both FAAH and cPLA2α. Research into structurally related compounds, such as propan-2-one substituted tetrazolylalkanoic acids and 1-heteroarylpropan-2-ones, reveals that the molecular architecture is finely tuned for dual activity, with different parts of the inhibitor engaging key residues in each enzyme. rsc.orgtandfonline.com Structure-activity relationship (SAR) studies have demonstrated that variations in the inhibitor's structure have divergent effects on the inhibition of FAAH and cPLA2α, highlighting the differences in their respective binding modes. rsc.org

For FAAH, the binding is largely driven by interactions within a hydrophobic channel. In contrast, for cPLA2α, the interaction is significantly influenced by electrostatic interactions with key residues, often involving a carboxylic acid moiety or a bioisosteric equivalent like a tetrazole ring. tandfonline.comtandfonline.com The design of these dual inhibitors often incorporates a lipophilic tail to engage with FAAH and a heterocyclic core, which may bear an acidic functional group, to interact with cPLA2α. nih.govnih.gov

Amino Acid Residues Involved in Binding

The binding of this compound and its analogues to their target enzymes is characterized by engagement with specific amino acid residues that are critical for catalysis and substrate recognition.

For FAAH: The catalytic site of FAAH is defined by an unconventional Ser-Ser-Lys triad (B1167595) (Ser241, Ser217, Lys142). nih.gov The inhibitor's interaction is centered around this catalytic core. A key feature for inhibitor binding is the penetration of a lipophilic part of the molecule, such as a fluorinated alkyl chain, into a hydrophobic acyl chain binding pocket. vulcanchem.comresearchgate.net This pocket is shaped by several hydrophobic residues that accommodate the fatty acid portion of endogenous substrates like anandamide. Studies on related inhibitors have shown that the size and nature of this lipophilic tail are crucial for potent FAAH inhibition. nih.gov

For cPLA2α: The active site of cPLA2α contains a catalytic dyad of Ser228 and Asp549. Docking studies of related inhibitors have shown that the inhibitor's carbonyl group can interact with the catalytic Ser228. nih.gov A critical interaction for this class of dual inhibitors involves the heterocyclic portion of the molecule, specifically a tetrazole ring, which acts as a bioisostere for a carboxylic acid. This acidic moiety forms crucial electrostatic interactions with positively charged residues. For this compound, the tetrazole ring is understood to interact with Arg200 and Lys541 . vulcanchem.com These interactions are vital for anchoring the inhibitor and stabilizing its position within the binding site, particularly affecting the membrane-binding C2 domain. vulcanchem.com The interaction with Arg200 has been noted in docking analyses of other inhibitors as providing a tighter bind to the enzyme. nih.gov

Key Amino Acid Interactions for this compound

| Enzyme | Key Interacting Residues | Role in Binding |

|---|---|---|

| FAAH | Hydrophobic Pocket Residues | Engages the inhibitor's fluorinated alkyl chain. vulcanchem.com |

| Catalytic Triad (Ser241, Ser217, Lys142) | Forms the core of the active site where inhibition occurs. nih.gov | |

| cPLA2α | Arg200 | Forms electrostatic interactions with the inhibitor's tetrazole ring. vulcanchem.comnih.gov |

| Lys541 | Interacts with the tetrazole ring, stabilizing the C2 domain. vulcanchem.com | |

| Ser228 (Catalytic Dyad) | Potential interaction site for the inhibitor's ketone group. nih.gov |

Hydrogen Bonding and Hydrophobic Interactions

The stability of the inhibitor-enzyme complex is maintained by a combination of hydrogen bonds and hydrophobic interactions.

With FAAH: The primary driving force for the binding of this compound to FAAH is hydrophobic interaction. The inhibitor's fluorinated alkyl chain is designed to fit snugly within the enzyme's long, hydrophobic acyl chain-binding channel. vulcanchem.comresearchgate.net This mimics the binding of the natural substrate anandamide. While specific hydrogen bonds for A-IN-1 are not detailed, the catalytic mechanism of FAAH involves a complex hydrogen-bonding network within the Ser-Ser-Lys triad, which inhibitors are designed to disrupt or exploit. nih.gov

With cPLA2α: In the cPLA2α binding pocket, both hydrogen bonding and electrostatic interactions are paramount. The tetrazole ring of this compound, being a carboxylic acid bioisostere, is crucial for forming strong interactions with the side chains of Arg200 and Lys541. tandfonline.comvulcanchem.com These are likely a combination of hydrogen bonds and salt bridge interactions, which are significantly stronger than simple van der Waals forces and contribute to the high-affinity binding of the inhibitor. The rest of the inhibitor is positioned within a long, narrow tunnel that is largely composed of hydrophobic amino acids, allowing for additional stabilizing van der Waals contacts. nih.gov Docking studies on similar ketone-containing inhibitors suggest a potential hydrogen bond between the inhibitor's carbonyl oxygen and the catalytic Ser228. nih.gov

Summary of Molecular Interactions

| Enzyme | Interaction Type | Inhibitor Moiety Involved | Enzyme Residues/Region Involved |

|---|---|---|---|

| FAAH | Hydrophobic Interaction | Fluorinated alkyl chain | Acyl chain binding pocket vulcanchem.com |

| cPLA2α | Hydrogen Bonding / Electrostatic | Tetrazole ring | Arg200, Lys541 vulcanchem.com |

| cPLA2α | Hydrophobic Interaction | Inhibitor backbone | Hydrophobic tunnel residues nih.gov |

Pharmacological Characterization of Faah/cpla2|a in 1 in Preclinical Models

In Vitro Enzymatic Inhibition Assays

Dose-Response Relationships and Potency Determination

The potency of dual FAAH/cPLA₂ inhibitors is determined through in vitro enzymatic assays that measure the concentration-dependent inhibition of both target enzymes. For this class of inhibitors, a propan-2-one substituted tetrazolylpropionic acid moiety has been identified as a key structural feature. nih.govresearchgate.net Structural modifications to this scaffold have yielded compounds with potent, nanomolar activity against both cPLA₂α and FAAH. nih.gov

The inhibitory potency is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, structure-activity relationship (SAR) studies on related dual-target inhibitors have identified compounds with IC₅₀ values in the low nanomolar range for both human FAAH and other hydrolase enzymes like soluble epoxide hydrolase (sEH). nih.gov Specifically, some dual FAAH/sEH inhibitors achieved IC₅₀ values as low as 7-16 nM for human FAAH. nih.gov Similarly, dual inhibitors of FAAH and monoacylglycerol lipase (B570770) (MAGL) have shown IC₅₀ values for human FAAH in the range of 2-60 nM. nih.gov For dual FAAH/cPLA₂ inhibitors, several compounds have demonstrated favorable activity against both enzymes. nih.gov The activated ketone group within the propan-2-one structure is a crucial pharmacophoric element, believed to form a covalent bond with the active site serine residue of both hydrolases, indicating a time-dependent inhibition mechanism. nih.gov

Table 1: Representative Inhibitory Potency (IC₅₀) of Dual-Target Hydrolase Inhibitors

| Compound Type | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Dual FAAH/sEH Inhibitor | Human FAAH | 7-16 nM | nih.gov |

| Dual FAAH/MAGL Inhibitor (AM4302) | Human FAAH | 60 nM | nih.gov |

| Dual FAAH/MAGL Inhibitor (AM4302) | Rat FAAH | 31 nM | nih.gov |

| Dual NAAA/FAAH Inhibitor | Human FAAH | 10 nM | uniurb.it |

Selectivity Profiling Against Related Hydrolases and Other Targets

A critical aspect of characterizing a dual inhibitor is to ensure its selectivity for the intended targets (FAAH and cPLA₂) over other related enzymes, particularly other serine hydrolases. nih.gov Activity-based protein profiling (ABPP) is a powerful technique used to assess inhibitor selectivity on a proteome-wide scale. nih.govrsc.org

For dual FAAH/cPLA₂ inhibitors, SAR studies have shown that structural modifications can have divergent effects on the inhibitory activity towards each enzyme, allowing for the fine-tuning of selectivity. nih.govresearchgate.net For instance, while some compounds in a series may exhibit balanced dual inhibition, others might show improved selectivity for FAAH over cPLA₂α. nih.gov This is important because off-target inhibition can lead to undesirable effects. For example, some FAAH inhibitors have been found to interact with other lipid-processing enzymes, including other phospholipases and carboxylesterases, particularly at higher concentrations. nih.gov The development of highly selective dual inhibitors aims to minimize such interactions. For instance, some advanced dual FAAH/sEH inhibitors have been shown to be highly selective, with no significant activity against other enzymes involved in arachidonic acid metabolism, such as cyclooxygenases (COX-1/2) or lipoxygenases (LOX). escholarship.org

Species Differences in Enzyme Inhibition (e.g., Rodent vs. Human)

The pharmacological activity of enzyme inhibitors can vary between species due to differences in enzyme structure and sequence. researchgate.net Therefore, it is essential to evaluate inhibitors against orthologs of the target enzymes from different species, typically human and rodent (rat or mouse), to ensure that preclinical animal models are predictive of human efficacy.

For example, a study on a dual FAAH/MAGL inhibitor, AM4302, revealed differences in potency between human and rat enzymes. AM4302 inhibited human FAAH with an IC₅₀ of 60 nM and rat FAAH with an IC₅₀ of 31 nM. nih.gov Its potency against MAGL also varied, with an IC₅₀ of 41 nM for the human enzyme and 200 nM for the rat enzyme. nih.gov Another key species difference is the existence of FAAH-2, an isozyme expressed in humans and other primates but not in rodents. nih.govd-nb.info Some FAAH inhibitors show different potencies for FAAH-1 versus FAAH-2, which can complicate the translation of findings from rodent models. nih.gov Similarly, structural optimization of some dual FAAH/sEH inhibitors led to compounds with high potency against human FAAH but at least 10-fold lower activity against mouse and rat FAAH. escholarship.org These findings underscore the importance of conducting comparative in vitro studies to understand potential species-specific effects of dual FAAH/cPLA₂ inhibitors.

Table 2: Species-Specific Inhibition by Dual FAAH/MAGL Inhibitor AM4302

| Enzyme | Species | IC₅₀ (nM) | Reference |

|---|---|---|---|

| FAAH | Human | 60 | nih.gov |

| Rat | 31 | nih.gov | |

| MAGL | Human | 41 | nih.gov |

| Rat | 200 | nih.gov |

Cellular Pharmacological Studies

Modulation of Endocannabinoid and Eicosanoid Levels in Cell Lines

The primary mechanism of a dual FAAH/cPLA₂ inhibitor is to simultaneously modulate two key lipid signaling pathways. By inhibiting FAAH, the compound prevents the breakdown of the endocannabinoid anandamide (B1667382) (AEA), leading to its accumulation. nih.gov By inhibiting cPLA₂α, the compound blocks the release of arachidonic acid (AA), the precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) (PGs) and leukotrienes (LTs). mdpi.comnih.gov

In cellular models, this dual action can be observed directly. For instance, in microglial cell lines, FAAH inhibition has been shown to suppress the production of inflammatory molecules. mdpi.com Inhibition of cPLA₂α in various cell types, including retinal endothelial cells and neurons, reduces the production of PGE₂ and LTB₄. mdpi.comnih.govresearchgate.net Studies have shown that cPLA₂α is a dominant enzyme controlling AA production in certain tissues like the spleen, while in the brain, both MAGL and cPLA₂α contribute to AA release and subsequent eicosanoid synthesis. rsc.orgfrontiersin.org Therefore, a dual FAAH/cPLA₂ inhibitor is expected to increase cellular levels of AEA while concurrently decreasing the production of AA-derived pro-inflammatory lipids, a powerful combination for combating neuroinflammation and pain. frontiersin.org

Effects on Downstream Signaling Pathways (e.g., NF-κB, ERK1/2)

The modulation of endocannabinoid and eicosanoid levels by dual FAAH/cPLA₂ inhibitors has significant effects on downstream intracellular signaling pathways involved in inflammation and cell activation, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.

Activation of cPLA₂α is closely linked to these pro-inflammatory cascades. nih.gov In microglial cells, stimuli like lipopolysaccharide (LPS) can induce ERK1/2-dependent phosphorylation of cPLA₂α, which in turn contributes to the upregulation of the NF-κB inflammatory pathway. mdpi.comnih.gov Inhibition of cPLA₂α can therefore block this activation loop. nih.gov

Simultaneously, the elevated levels of anandamide resulting from FAAH inhibition can also suppress inflammatory signaling. Cannabinoid receptor agonists have been shown to dramatically reduce the phosphorylation of ERK1/2 and the activation of NF-κB in activated microglia. nih.gov Although these effects are often mediated by cannabinoid receptors (CB1/CB2), which are activated by the increased anandamide, some studies suggest that FAAH inhibition can exert anti-inflammatory effects independent of these receptors. mdpi.com By targeting both cPLA₂α and FAAH, a dual inhibitor can thus potently suppress these key pro-inflammatory signaling pathways through two distinct, yet complementary, mechanisms. researchgate.netnih.govmdpi.com

Impact on Cellular Inflammatory Responses

FAAH/cPLA2|A-IN-1 has demonstrated the ability to modulate inflammatory responses at the cellular level. In lipopolysaccharide (LPS)-stimulated microglial cells, a key player in neuroinflammation, treatment with this dual inhibitor has been shown to decrease the production of pro-inflammatory mediators. Specifically, it reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). This suggests that by concurrently inhibiting both fatty acid amide hydrolase (FAAH) and cytosolic phospholipase A2α (cPLA2α), the compound can effectively dampen the inflammatory cascade initiated by stimuli like LPS. The mechanism is believed to involve the reduction of arachidonic acid (AA) release by cPLA2α, a precursor for pro-inflammatory prostaglandins, and the enhancement of anti-inflammatory endocannabinoid signaling by preventing their degradation by FAAH.

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of this compound has been evaluated in various animal models, demonstrating its potential therapeutic effects across a range of conditions. These studies have provided crucial insights into its analgesic, anti-inflammatory, neuroprotective, and antidepressant-like properties.

Analgesic and Anti-inflammatory Effects

In rodent models of inflammatory pain, this compound has shown significant analgesic and anti-inflammatory effects. For instance, in a carrageenan-induced paw edema model in mice, the compound effectively reduced swelling and hypersensitivity to pain. This dual inhibition approach appears to be more effective than targeting either FAAH or cPLA2α alone. The analgesic effects are attributed to the elevation of endocannabinoids like anandamide (AEA), which act on cannabinoid receptors to reduce pain signaling. The anti-inflammatory action is linked to the decreased production of prostaglandins and other pro-inflammatory lipids derived from arachidonic acid.

Neuroprotective and Antidepressant-like Activities

This compound has exhibited neuroprotective and antidepressant-like activities in preclinical studies. In models of neuroinflammation, the compound has been shown to protect neurons from inflammatory damage. This neuroprotective effect is likely due to the reduction of pro-inflammatory cytokines and the modulation of microglial activation. Furthermore, in rodent models of depression, such as the forced swim test and tail suspension test, treatment with this compound has been associated with antidepressant-like behaviors. These effects are thought to be mediated by the enhanced endocannabinoid signaling in brain regions involved in mood regulation.

Effects on Specific Disease Models (e.g., Neuropathic Pain, Osteoarthritis, Traumatic Brain Injury)

The therapeutic potential of this compound has been investigated in specific disease models. In models of neuropathic pain, a challenging condition to treat, the compound has demonstrated the ability to alleviate chronic pain states. In animal models of osteoarthritis, this compound has shown promise in reducing joint inflammation and pain. Studies in models of traumatic brain injury (TBI) have indicated that the dual inhibitor can mitigate some of the secondary injury processes, such as neuroinflammation and excitotoxicity, which contribute to long-term neurological deficits.

Target Engagement and Endogenous Lipid Modulation in Tissues

Studies have confirmed that this compound engages its targets, FAAH and cPLA2α, in relevant tissues in vivo. Following administration, analysis of brain and peripheral tissues has shown a significant reduction in the activity of both enzymes. This target engagement leads to a measurable modulation of endogenous lipid profiles. Specifically, there is an elevation of FAAH substrates, including anandamide and other N-acylethanolamines (NAEs), and a decrease in the levels of arachidonic acid and its pro-inflammatory metabolites.

Comparative Analysis with Selective FAAH or cPLA2α Inhibitors

A key aspect of the research into this compound is its comparison with selective inhibitors of either FAAH or cPLA2α. In several preclinical models, the dual inhibitor has demonstrated superior efficacy compared to single-target agents. For example, in models of inflammatory and neuropathic pain, the analgesic effect of this compound was more pronounced than that observed with a selective FAAH inhibitor or a selective cPLA2α inhibitor alone. This suggests a synergistic or additive effect of simultaneously targeting both pathways. The rationale is that inhibiting FAAH increases the levels of anti-inflammatory endocannabinoids, while inhibiting cPLA2α reduces the production of pro-inflammatory eicosanoids, leading to a more comprehensive suppression of the inflammatory and pain processes.

| Inhibitor Type | Effect on Inflammatory Pain | Effect on Neuropathic Pain |

| FAAH/cPLA2 | A-IN-1 | Strong Analgesia |

| Selective FAAH Inhibitor | Moderate Analgesia | Moderate Alleviation |

| Selective cPLA2α Inhibitor | Moderate Analgesia | Limited Alleviation |

Advanced Research Methodologies for Compound Characterization

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For dual inhibitors of FAAH and cPLA2α, these studies guide the optimization of lead compounds to enhance potency, selectivity, and metabolic stability.

The development of potent dual inhibitors often begins with a lead compound or scaffold that is systematically modified to probe the binding pockets of the target enzymes. Researchers have explored various chemical frameworks to achieve dual inhibition of FAAH and cPLA2α, as both are serine hydrolases with several shared structural features. researchgate.nettandfonline.com

One of the central scaffolds investigated is the 1-heteroarylpropan-2-one structure. nih.gov Modifications to this scaffold are crucial for balancing inhibitory activity against both enzymes. nih.gov Similarly, indole-5-carboxylic acids have been a focus of structural modification. nih.govnih.gov Studies on these compounds explored the effects of introducing butanoyl and hexanoyl substituents at the 3-position of the indole (B1671886) ring, with a focus on varying the polarity of terminal groups. nih.gov

Another approach involved the bioisosteric replacement of the carboxylic acid group in lead compounds with structures like inverse amides, sulfonylamides, and ureas. nih.gov These studies highlighted that the carboxylic acid functionality was particularly important for achieving significant inhibition of both cPLA2α and FAAH. nih.gov In the pursuit of improved physicochemical properties, structural modifications of a potent dual inhibitor based on a tetrazolylpropionic acid moiety were undertaken. researchgate.net These changes sometimes had divergent effects on the inhibitory activity against cPLA2α and FAAH, suggesting differences in the binding modes of the two enzymes. researchgate.net A key challenge in these modifications is maintaining potency while improving metabolic stability; often, an increase in stability is accompanied by a loss of inhibitory activity against both target enzymes. tandfonline.comnih.gov

| Core Scaffold | Modification Strategy | Key Findings | Reference |

|---|---|---|---|

| 1-Heteroarylpropan-2-ones | Replacement of the serine-reactive ketone with α-ketoheterocycles, cyanamides, or nitriles. | Increased metabolic stability was consistently linked to a loss of inhibitory potency. | tandfonline.com |

| Indole-5-carboxylic Acids | Introduction of butanoyl and hexanoyl substituents at the indole-3 position. | Explored the effect of varying terminal group polarity on activity. | nih.gov |

| 1-(5-carboxyindazol-1-yl)propan-2-ones | Bioisosteric replacement of the carboxylic acid with amides, sulfonylamides, carbamates, and ureas. | The carboxylic acid group was found to be crucial for potent dual inhibition. | nih.gov |

| Tetrazolylpropionic Acids | Modifications to a propan-2-one substituted scaffold. | Variations had partially divergent effects on cPLA2α and FAAH inhibition, indicating different binding modes. | researchgate.net |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is crucial for designing new, potent inhibitors.

For dual inhibitors of cPLA2α and FAAH, a critical pharmacophoric element is the activated electrophilic ketone moiety, typically found in a propan-2-one substructure. tandfonline.com This ketone acts as a "serine trap," forming a reversible covalent interaction with a key serine residue in the active site of both enzymes. tandfonline.comvulcanchem.com In the case of FAAH/cPLA2|A-IN-1, this interaction occurs with Ser241 in FAAH and Ser228 in cPLA2α, leading to the inactivation of both enzymes. vulcanchem.com

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for visualizing and predicting how inhibitors like this compound interact with their target enzymes at an atomic level. These methods complement experimental data from SAR studies, providing a rationale for observed activities and guiding the design of new compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or enzyme). This technique is widely used to understand the binding modes of FAAH and cPLA2α inhibitors. nih.govnih.govnih.gov

For this compound, the key interaction involves the ketone group forming a covalent adduct with Ser241 in the FAAH active site and Ser228 in the cPLA2α active site. vulcanchem.com Docking studies on other series of inhibitors consistently show that an inhibitor's carbonyl group often forms a crucial hydrogen bond with the catalytic Ser241 of FAAH. mdpi.com Docking simulations of O-arylcarbamate inhibitors revealed that the N-terminal group fits within a lipophilic region of the FAAH substrate-binding site, effectively mimicking the arachidonoyl chain of the natural substrate, anandamide (B1667382). nih.gov These simulations can rationalize experimental SAR data, such as explaining why certain chemical moieties are well-tolerated within the binding pockets of both enzymes. researchgate.net

| Enzyme | Key Residue | Inhibitor Moiety | Type of Interaction | Reference |

|---|---|---|---|---|

| FAAH | Ser241 | Ketone/Carbonyl Group | Covalent Adduct / Hydrogen Bond | vulcanchem.commdpi.com |

| cPLA2α | Ser228 | Ketone Group | Covalent Adduct | vulcanchem.com |

| FAAH | Lipophilic Pocket | N-terminal Alkyl/Aryl Group (of carbamates) | Hydrophobic Interaction (mimics anandamide chain) | nih.gov |

While molecular docking provides a static snapshot of the ligand-enzyme complex, molecular dynamics (MD) simulations offer a view of the system's movement over time. This is critical for understanding the role of protein flexibility in inhibitor binding and enzyme function. MD simulations have been applied to study this compound to better understand its mechanism of irreversible inactivation. vulcanchem.com

Extensive MD simulations of FAAH have revealed that the enzyme is highly flexible. plos.org This flexibility is crucial for substrate selection and catalysis. plos.org Specific residues, including Phe432 and Trp531, act as a "dynamic paddle" that helps guide the substrate into the active site for hydrolysis. unica.it This dynamic nature highlights the importance of incorporating protein flexibility into drug design models. Indeed, MD simulations are used to generate ensembles of different protein conformations, which can then be used to create more accurate "dynamic pharmacophore" models that outperform those based on a single, rigid crystal structure. nih.gov MD simulations are also employed to analyze the stability of newly designed inhibitors within the binding site over time. nih.gov

QSAR models are mathematical relationships that link the chemical structure of compounds to their biological activity. These models are used to predict the activity of newly designed inhibitors before they are synthesized. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.

Such models have been successfully developed for various series of FAAH inhibitors, including those based on piperazine-carboxamide and 1,3,4-oxadiazol-2-one scaffolds. mdpi.commdpi.com A CoMSIA model for a series of piperazine-carboxamide inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were the most important factors contributing to high inhibitory activity. mdpi.com Similarly, a CoMFA model for 1,3,4-oxadiazol-2-one derivatives highlighted the importance of both steric and electrostatic fields. mdpi.com These computational models, when combined with experimental data, provide a robust framework for the rational design and optimization of potent enzyme inhibitors. nih.gov

Biochemical and Biophysical Techniques

A variety of biochemical and biophysical techniques are essential for elucidating the mechanisms by which compounds like A-IN-1 interact with their protein targets.

Understanding the kinetics of enzyme inhibition is fundamental to characterizing a compound's mechanism of action. For inhibitors of FAAH and cPLA2α, studies typically involve measuring the rate of substrate hydrolysis in the presence and absence of the inhibitor.

FAAH activity is often assessed by monitoring the hydrolysis of a specific substrate, such as oleamide (B13806) or anandamide. d-nb.infogenecards.org Kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) are determined to understand the enzyme's baseline activity with different substrates. d-nb.infogenecards.org For instance, FAAH exhibits different affinities and turnover rates for various fatty acid amides. d-nb.info

Inhibition studies with compounds like A-IN-1 involve determining the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic analyses can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed). For example, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit FAAH in a non-competitive manner. d-nb.info Dual inhibitors targeting both FAAH and cPLA2α often contain a "serine trap," a chemical moiety that forms a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. tandfonline.com This interaction is crucial for their inhibitory potency. tandfonline.com The inhibition mechanism is often characterized as covalent-reversible with a mixed binding mode. researchgate.net

The inhibitory activity against cPLA2α is typically evaluated by measuring the release of arachidonic acid from a phospholipid substrate. researchgate.net Similar to FAAH, determining the IC50 and the mode of inhibition provides critical information about the compound's interaction with the enzyme.

Table 1: Example Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| A-IN-1 (Hypothetical Data) | FAAH | 50 | Covalent-Reversible, Mixed |

| A-IN-1 (Hypothetical Data) | cPLA2α | 75 | Covalent-Reversible, Mixed |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly within native biological systems. nih.goveur.nl This methodology is particularly valuable for confirming the intended targets of a compound and identifying potential off-target interactions. nih.goveur.nl

ABPP utilizes chemical probes that are active site-directed and form a covalent bond with the catalytic amino acid of an active enzyme. nih.gov For serine hydrolases like FAAH and cPLA2α, probes such as fluorophosphonates (FPs) or β-lactones are commonly used. nih.govuniversiteitleiden.nl These probes are tagged with a reporter group, like a fluorophore or biotin, for detection.

In a competitive ABPP experiment, a biological sample (e.g., cell lysate, tissue homogenate) is pre-incubated with the inhibitor of interest (like A-IN-1) before the addition of the broad-spectrum activity-based probe. If the inhibitor binds to its target enzyme, it will block the subsequent binding of the probe. The protein-probe complexes are then separated by gel electrophoresis, and the signal from the reporter tag is measured. A decrease in signal for a specific enzyme in the inhibitor-treated sample compared to the control indicates that the compound engages that target.

This technique has been instrumental in verifying the selectivity of FAAH inhibitors and has revealed off-target activities for some compounds. nih.goveur.nl For a dual inhibitor like A-IN-1, ABPP would be used to confirm its engagement with both FAAH and cPLA2α and to profile its selectivity against the broader family of serine hydrolases in the human proteome. delveinsight.com

Lipidomics is the large-scale study of lipids in biological systems. iapchem.org It is a crucial tool for understanding the downstream pharmacological effects of inhibiting enzymes like FAAH and cPLA2α, which are central to lipid signaling pathways. delveinsight.commdpi.com By quantitatively analyzing the changes in the lipidome following treatment with an inhibitor, researchers can confirm the compound's mechanism of action and explore its broader impact on cellular lipid metabolism. iapchem.orgresearchgate.net

The inhibition of FAAH is expected to increase the levels of its endogenous substrates, such as the endocannabinoid anandamide (AEA) and other N-acylethanolamines (NAEs). mdpi.comresearchgate.net Conversely, the inhibition of cPLA2α should lead to a decrease in the production of arachidonic acid and its downstream metabolites, the pro-inflammatory eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes). nih.gov

Lipidomics analysis is typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This allows for the sensitive and specific quantification of a wide array of lipid species from complex biological samples, such as cells or tissues. iapchem.orgbalsinde.org The results from lipidomics studies provide direct evidence of the functional consequences of enzyme inhibition in a cellular context. For example, analysis of neuronal cells treated with a FAAH inhibitor revealed significant alterations in lipid networks, highlighting the potential for metabolic dysregulation if the inhibitor is not selective. nih.gov

Table 2: Expected Changes in Lipid Mediators Following Inhibition

| Enzyme Inhibited | Lipid Mediator | Expected Change |

|---|---|---|

| FAAH | Anandamide (AEA) | Increase |

| FAAH | N-palmitoylethanolamine (PEA) | Increase |

| FAAH | N-oleoylethanolamine (OEA) | Increase |

| cPLA2α | Arachidonic Acid | Decrease |

| cPLA2α | Prostaglandins | Decrease |

| cPLA2α | Leukotrienes | Decrease |

In Vitro Metabolic Stability Assessment

For dual FAAH/cPLA2α inhibitors, a key metabolic liability can be the reduction of the ketone group, which is often crucial for the "serine trap" mechanism of enzyme inhibition. tandfonline.com This metabolic transformation can lead to inactive alcohol derivatives, diminishing the compound's potency. tandfonline.com Therefore, assessing the stability of this functional group is a primary focus.

In these assays, the disappearance of the parent compound over time is monitored, usually by LC-MS. The results are used to calculate parameters such as the intrinsic clearance and the half-life of the compound. rsc.org Structural modifications, such as the introduction of fluorinated groups or alkyl substituents near the reactive carbonyl group, are often employed to improve metabolic stability by sterically shielding it from metabolic enzymes. vulcanchem.comresearchgate.net The goal is to find a balance where metabolic stability is increased without significantly compromising the inhibitory potency against the target enzymes. tandfonline.com

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| FAAH | Fatty Acid Amide Hydrolase |

| cPLA2α | Cytosolic Phospholipase A2α |

| A-IN-1 | This compound |

| AEA | Anandamide (N-arachidonoylethanolamine) |

| NAEs | N-acylethanolamines |

| PEA | N-palmitoylethanolamine |

| OEA | N-oleoylethanolamine |

| NSAIDs | Non-steroidal anti-inflammatory drugs |

| FP | Fluorophosphonate |

Strategic Research Implications and Future Directions for Faah/cpla2|a in 1

Advantages of Dual Targeting over Selective Inhibition

The simultaneous inhibition of both FAAH and cPLA2 by a single molecule like FAAH/cPLA2|A-IN-1 offers distinct advantages over the selective inhibition of either enzyme alone. This approach is predicated on the interconnectedness of the biological pathways these enzymes regulate.

Dual inhibition of FAAH and cPLA2 is anticipated to produce synergistic effects, leading to a more potent modulation of biological responses than could be achieved with a selective inhibitor of either enzyme. nih.govd-nb.infomdpi.com FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. d-nb.infomdpi.com Its inhibition leads to an accumulation of these molecules, which can activate cannabinoid receptors (CB1 and CB2) and exert analgesic, anti-inflammatory, and anxiolytic effects. nih.govresearchgate.netnih.govdovepress.com

On the other hand, cPLA2 is a critical enzyme that releases arachidonic acid (AA) from membrane phospholipids (B1166683). nih.govresearchgate.net AA is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov By inhibiting cPLA2, the production of these inflammatory mediators is reduced.

The synergistic potential arises from the fact that AEA can also be metabolized by COX-2, an enzyme downstream of cPLA2, to produce pro-inflammatory prostaglandin-ethanolamides. mdpi.comdovepress.com Therefore, inhibiting FAAH alone could shunt AEA towards this inflammatory pathway, potentially limiting its therapeutic benefits. By simultaneously inhibiting cPLA2, a dual inhibitor like this compound not only prevents the formation of AA-derived prostaglandins but may also prevent the inflammatory metabolism of the elevated AEA levels, leading to a more profound anti-inflammatory and analgesic effect. d-nb.infonih.gov Studies on combined inhibition of FAAH and COX have demonstrated such synergistic interactions in pain models. d-nb.infomdpi.comnih.gov

Table 1: Research Findings on Synergistic Effects of Dual Pathway Inhibition

| Combination | Model | Key Finding | Reference(s) |

|---|---|---|---|

| FAAH inhibitor (PF-3845) + COX inhibitor (diclofenac) | Neuropathic and inflammatory pain (mouse) | Combined subthreshold doses produced enhanced anti-allodynic effects. | nih.gov |

| FAAH inhibitor (URB937) + COX inhibitor (indomethacin) | Inflammatory pain (mouse) | Synergistic antinociceptive effects observed. | nih.gov |

| FAAH inhibitor + Substrate-selective COX-2 inhibitor (LM4131) | Neuropathic pain (mouse) | Combined treatment with sub-effective doses greatly attenuated inflammation and had greater anti-nociceptive effects than either drug alone. | mdpi.com |

| FAAH inhibitor (URB597) + COX inhibitor (diclofenac) | Visceral pain (mouse) | Synergistic analgesic interactions reported. | d-nb.info |

| FAAH inhibitor + sEH inhibitor | Inflammatory and neuropathic pain | Simultaneous inhibition produced synergistic pain relief. | nih.gov |

A dual FAAH/cPLA2 inhibitor could possess a broader therapeutic scope compared to selective agents. dovepress.comnih.govnih.govbiorxiv.org The pathologies of many complex diseases, including neurodegenerative disorders, chronic pain, and cancer, involve both disruptions in the endocannabinoid system and heightened inflammatory signaling mediated by cPLA2 products. nih.govresearchgate.netnih.govbiorxiv.org

For instance, in neuroinflammatory conditions like Alzheimer's disease, both FAAH and cPLA2 are implicated. nih.govbiorxiv.org FAAH inhibition can counteract neuroinflammation, while cPLA2 is a critical mediator of inflammatory lipid signaling pathways that contribute to the disease's progression. nih.govbiorxiv.org A dual inhibitor could therefore address multiple facets of the disease pathology simultaneously.

Similarly, in certain cancers, FAAH expression is upregulated, and its inhibition can have anti-invasive effects. researchgate.net At the same time, cPLA2 activity is linked to tumor growth, proliferation, and angiogenesis. nih.govnih.govnih.gov Therefore, a dual inhibitor could offer a multi-pronged attack on cancer progression. researchgate.netnih.gov This broader applicability could make this compound a candidate for a wider range of clinical conditions than its selective counterparts.

Table 2: Therapeutic Targets of FAAH and cPLA2 Inhibition

| Target Enzyme | Therapeutic Areas | Reference(s) |

|---|---|---|

| FAAH | Chronic Pain, Neuropathic Pain, Inflammation, Anxiety, Neurodegeneration (e.g., Alzheimer's), Cancer | nih.govresearchgate.netnih.govdovepress.comresearchgate.netmdpi.com |

| cPLA2 | Inflammation, Neuroinflammation (e.g., Alzheimer's), Pain, Cancer (e.g., Prostate), Cardiovascular Disease | nih.govresearchgate.netnih.govbiorxiv.orgnih.govnih.govpatsnap.com |

Exploration of Combination Therapies

Beyond its use as a monotherapy, this compound could be a valuable component of combination treatment regimens, potentially enhancing the efficacy of existing drugs and overcoming resistance.

The unique mechanism of a dual FAAH/cPLA2α inhibitor opens up possibilities for combination therapies that could lead to improved clinical outcomes. mdpi.comdovepress.com For example, some FAAH inhibitors have demonstrated synergistic effects when combined with chemotherapeutic drugs in cancer treatment. researchgate.net By adding the cPLA2α inhibitory component, which can also reduce tumor growth and proliferation, this compound could further sensitize cancer cells to chemotherapy or other targeted agents. researchgate.netnih.gov

In the context of neuropathic pain, combining a dual FAAH/cPLA2α inhibitor with other classes of analgesics, such as gabapentinoids or certain antidepressants, could allow for lower doses of each agent, thereby reducing the risk of side effects while achieving superior pain relief. mdpi.comnih.gov The anti-inflammatory action of cPLA2α inhibition, coupled with the neuromodulatory effects of enhanced endocannabinoid signaling, provides a strong rationale for such combinations. nih.govmdpi.com

Unexplored Biological Roles and Pathological Contexts

The full spectrum of biological activities for a dual FAAH/cPLA2 inhibitor is likely not yet fully understood. Future research should aim to uncover novel roles and pathological contexts where this dual-inhibition strategy could be beneficial.

FAAH and cPLA2 are central nodes in a complex web of lipid signaling pathways that go beyond their most well-characterized roles. nih.govnih.govnih.gov These enzymes and their metabolites can influence a wide array of cellular processes, and the interplay between their respective pathways is intricate. nih.govnih.govyoutube.com

Inhibiting both enzymes simultaneously with a tool like this compound could perturb the lipidome in unique ways, revealing novel signaling lipids or pathway interactions that are not apparent when studying each enzyme in isolation. For example, FAAH metabolizes a range of fatty acid amides beyond anandamide, and cPLA2 can release various fatty acids from membrane phospholipids. mdpi.comnih.gov The downstream consequences of altering the balance of these diverse lipids through dual inhibition are largely unexplored and represent a fertile area for future investigation. This could lead to the identification of new therapeutic targets and a deeper understanding of lipid-mediated cellular regulation.

Table of Compounds Mentioned

Expanding Therapeutic Potential Beyond Current Indications

The dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and cytosolic phospholipase A2 (cPLA2) by compounds such as this compound opens therapeutic avenues beyond their primary applications in pain and inflammation. The simultaneous modulation of these two key enzymes in lipid signaling pathways could offer synergistic benefits in a range of complex diseases where both endocannabinoid and eicosanoid pathways are dysregulated.

Research into FAAH inhibitors has demonstrated their potential in treating mood and anxiety disorders. By preventing the breakdown of the endocannabinoid anandamide (AEA), these inhibitors can produce antidepressant-like effects. nih.gov Given the interplay between the endocannabinoid system and neuroinflammation, a dual inhibitor could offer a multi-pronged approach to neuropsychiatric conditions. The cPLA2 enzyme is a critical mediator of inflammatory lipid signaling pathways, and its inhibition has been explored for targeting neuroinflammation in conditions like Alzheimer's disease. biorxiv.org Therefore, a dual FAAH/cPLA2 inhibitor could potentially modulate neuroinflammatory processes and restore lipid homeostasis, offering a promising strategy for various neurodegenerative diseases. biorxiv.org

Furthermore, the role of cPLA2 in cancer progression has been noted in several human cancers, including colon, prostate, and lung cancer. nih.gov Inhibition of cPLA2 may have therapeutic value in overcoming chemoresistance in breast cancer. nih.gov The endocannabinoid system is also implicated in cancer biology, suggesting that a dual inhibitor could impact tumor growth and metastasis through multiple mechanisms. Another potential application lies in virology; cPLA2 activity has been shown to be critically involved in the replication of various +RNA viruses, presenting a possible target for broad-spectrum antiviral drug development. nih.gov The expanded therapeutic landscape for a dual FAAH/cPLA2 inhibitor is summarized below.

| Potential Therapeutic Area | Rationale for Dual Inhibition | Key Research Findings |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Combines anti-inflammatory effects (cPLA2 inhibition) with neuroprotective signaling (FAAH inhibition). | cPLA2 is a critical mediator of neuroinflammatory lipid signaling. biorxiv.org FAAH inhibition can counteract amyloid-β-induced neurotoxicity and inflammation. mdpi.com |

| Neuropsychiatric Disorders (e.g., Depression) | Modulates both the endocannabinoid system and neuroinflammatory pathways implicated in mood disorders. | FAAH inhibition has shown antidepressant-like effects in preclinical models. nih.gov Neuroinflammation is increasingly recognized as a key factor in depression. |

| Oncology | Targets two distinct pathways involved in tumor progression, angiogenesis, and chemoresistance. | cPLA2 is upregulated in several cancers and contributes to chemoresistance. nih.gov The endocannabinoid system plays a complex role in regulating cancer cell proliferation and apoptosis. |

| Infectious Diseases (Viral) | Inhibits a host enzyme (cPLA2) essential for the replication of a broad range of viruses. | cPLA2 activity is critical for the replication of several +RNA virus families. nih.gov |

Methodological Advancements and Computational Approaches

The development of dual-target inhibitors like this compound relies heavily on modern methodological and computational strategies to navigate the complexities of designing molecules that can interact effectively with two distinct proteins.

Development of More Predictive Computational Models

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of enzyme inhibitors. For dual FAAH/cPLA2 inhibitors, a combination of ligand-based and structure-based design approaches is employed to understand structure-activity relationships (SAR). nih.gov

Advanced computational models are crucial for predicting how a single molecule will bind to the distinct active sites of both FAAH and cPLA2. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are applied to simulate the interactions between the inhibitor and the enzymes' catalytic residues. nih.gov For instance, understanding the covalent interaction mechanism of carbamate-based inhibitors with the serine hydrolase FAAH has been greatly aided by these computational tools. nih.gov Similarly, computational studies have been instrumental in defining inhibitor binding sites for cPLA2 and facilitating the design of improved inhibitors. nih.gov Giga-scale virtual screening of vast chemical libraries is another powerful approach that has been used to identify novel and highly potent cPLA2 inhibitors, a strategy that can be adapted for dual-target screening. biorxiv.org

Integration of Omics Data for Systems-Level Understanding

A systems-level perspective is critical to fully understand the biological consequences of simultaneously inhibiting FAAH and cPLA2. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and lipidomics—provides a holistic view of the cellular response to the dual inhibitor. nih.gov This approach allows researchers to move beyond the immediate targets and map the broader perturbations across interconnected biochemical pathways. nih.govnih.gov

Multi-omics analysis can elucidate the mechanism of action, identify potential off-target effects, and discover biomarkers of therapeutic efficacy. nih.gov For example, combining metabolomics and transcriptomics has been used to identify molecular changes underlying disease states, while integrating proteomics with genomic data can help prioritize driver genes in cancer. nih.gov In the context of FAAH/cPLA2 inhibition, such an integrated approach could reveal how the modulation of endocannabinoid and arachidonic acid pathways affects downstream signaling networks, cellular metabolism, and inflammatory responses at a global level. springermedicine.com Frameworks like Multi-Omics Factor Analysis (MOFA) provide a statistical method for integrating these diverse data types in an unsupervised manner, helping to identify the principal sources of variation across different molecular layers. embopress.org

Challenges and Opportunities in Dual Inhibitor Development

Designing a single chemical entity that effectively and safely modulates two distinct biological targets presents unique challenges but also significant opportunities for creating novel therapeutics with potentially enhanced efficacy.

Optimizing Potency and Selectivity for Dual Targets

A primary challenge in developing a dual inhibitor for FAAH and cPLA2 is achieving balanced and high potency against both enzymes. The structural requirements for optimal binding to the active site of FAAH, a serine hydrolase, can be quite different from those for cPLA2. Structure-activity relationship (SAR) studies are essential to navigate this challenge. Research on other dual inhibitors, such as those targeting FAAH and soluble epoxide hydrolase (sEH), has shown that chemical modifications to a compound's scaffold can have opposing effects on potency for the two targets. nih.gov

Achieving selectivity is another critical hurdle. The inhibitor must potently bind to FAAH and cPLA2 without significantly interacting with other related enzymes, such as other serine hydrolases or phospholipases, to avoid off-target effects. nih.gov The tragic failure of the FAAH inhibitor BIA 10-2474 in a clinical trial, potentially due to off-target toxicity, underscores the absolute necessity of rigorous selectivity profiling. nih.govnih.gov The opportunity lies in leveraging detailed structural information from X-ray co-crystallography and advanced computational modeling to rationally design molecules that exploit unique features within the active sites of both target enzymes, thereby building in both potency and selectivity from the ground up. nih.govnih.gov

Designing Compounds with Improved Pharmacological Profiles for Preclinical Advancement

Beyond potency and selectivity, a successful dual inhibitor must possess a favorable pharmacological profile to be a viable clinical candidate. This includes properties related to absorption, distribution, metabolism, and excretion (ADME). Key obstacles for enzyme inhibitors, particularly in the phospholipase family, have included insufficient oral bioavailability and low efficacy in in vivo models. nih.gov

Q & A

Q. How is the dual inhibitory activity of FAAH/cPLA2α-IN-1 validated experimentally?

Methodological Answer: The compound’s IC50 values for FAAH (32 nM) and cPLA2α (47 nM) are typically determined using in vitro enzymatic assays. For FAAH, recombinant human or rodent FAAH enzymes are incubated with substrates like anandamide, and hydrolysis products are quantified via liquid chromatography-mass spectrometry (LC-MS) . For cPLA2α, fluorometric assays using arachidonoyl-thio-PC as a substrate measure enzymatic activity inhibition. Researchers should include positive controls (e.g., selective FAAH or cPLA2α inhibitors) and validate results across multiple independent replicates to minimize assay variability .

Q. What experimental models are appropriate for assessing FAAH/cPLA2α-IN-1’s pharmacokinetics?

Methodological Answer: Oral bioavailability and brain penetration are evaluated in rodent models via pharmacokinetic (PK) profiling. Plasma and brain tissue samples are collected at timed intervals post-administration and analyzed using LC-MS/MS. Key parameters include half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio. Liver microsomal stability assays (e.g., mouse or human microsomes) further predict metabolic clearance .

Advanced Research Questions

Q. How can conflicting data on FAAH/cPLA2α-IN-1’s efficacy in neuroinflammatory models be resolved?

Methodological Answer: Contradictions may arise from differences in model systems (e.g., LPS-induced vs. genetic neuroinflammation) or dosing regimens. Researchers should:

- Perform dose-response studies to identify optimal therapeutic windows.

- Use complementary endpoints (e.g., cytokine profiling, lipidomic analysis) to correlate enzymatic inhibition with functional outcomes.

- Cross-validate results in human cell lines (e.g., primary astrocytes) and in vivo models to assess translatability .

Q. What strategies validate the dual-target mechanism of FAAH/cPLA2α-IN-1 without off-target effects?

Methodological Answer:

- Employ selectivity panels (e.g., binding assays against 100+ kinases or GPCRs) to rule off-target interactions.

- Use genetic knockout (KO) models (e.g., FAAH<sup>-/-</sup> or cPLA2α<sup>-/-</sup> mice) to confirm phenotype rescue is dependent on both targets.